

# Vintafolide in Platinum-Resistant Ovarian Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **vintafolide** (EC145), a folate-receptor-targeted therapy investigated for the treatment of platinum-resistant ovarian cancer. This document details the mechanism of action, summarizes key clinical trial data, and outlines the experimental protocols utilized in seminal studies.

### **Core Concepts: Mechanism of Action**

**Vintafolide** is a small molecule drug conjugate (SMDC) that consists of folic acid linked to a potent microtubule inhibitor, desacetylvinblastine hydrazide (DAVLBH).[1] Its mechanism of action is predicated on the high expression of folate receptor alpha (FR $\alpha$ ) on the surface of many ovarian cancer cells, while its expression in normal tissues is limited.[2][3]

The targeted delivery of DAVLBH is achieved through a multi-step process:

- Binding: Vintafolide binds with high affinity to the FRα on ovarian cancer cells.[1]
- Endocytosis: Upon binding, the **vintafolide**-FRα complex is internalized into the cell through endocytosis, forming an endosome.[2]
- Payload Release: The acidic environment within the endosome cleaves the linker connecting folic acid and DAVLBH, releasing the cytotoxic payload into the cytoplasm.[2]



 Microtubule Disruption: The released DAVLBH disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[2][3]



Click to download full resolution via product page

Figure 1: Vintafolide's mechanism of action.

## **Quantitative Data from Clinical Trials**

The PRECEDENT trial (NCT00722592), a randomized Phase II study, evaluated the efficacy and safety of **vintafolide** in combination with pegylated liposomal doxorubicin (PLD) compared to PLD alone in patients with platinum-resistant ovarian cancer.[4][5]



| Outcome<br>Measure                           | Vintafolide +<br>PLD | PLD Alone  | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|----------------------|------------|--------------------------|---------|
| Overall<br>Population (ITT)                  |                      |            |                          |         |
| Median<br>Progression-Free<br>Survival (PFS) | 5.0 months           | 2.7 months | 0.63 (0.41 - 0.96)       | 0.031   |
| FR 100%<br>Population                        |                      |            |                          |         |
| Median<br>Progression-Free<br>Survival (PFS) | 5.5 months           | 1.5 months | 0.38 (0.17 - 0.85)       | 0.013   |
| FR 10-90%<br>Population                      |                      |            |                          |         |
| Median<br>Progression-Free<br>Survival (PFS) | 5.7 months           | 1.7 months | 0.873                    | -       |
| FR 0%<br>Population                          |                      |            |                          |         |
| Median<br>Progression-Free<br>Survival (PFS) | -                    | -          | 1.806                    | -       |

Table 1: Efficacy data from the PRECEDENT trial.[4]

# **Experimental Protocols PRECEDENT Trial Workflow**

The PRECEDENT trial followed a structured workflow from patient screening to data analysis.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Vintafolide: a novel targeted agent for epithelial ovarian cancer [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- To cite this document: BenchChem. [Vintafolide in Platinum-Resistant Ovarian Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663039#investigating-vintafolide-in-platinum-resistant-ovarian-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com